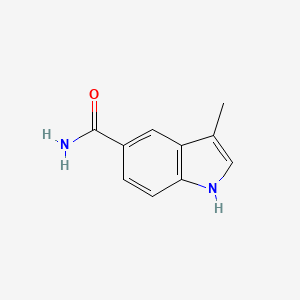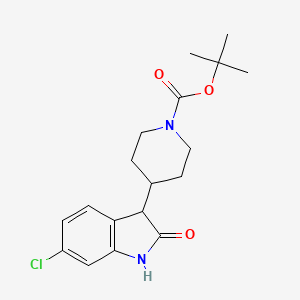
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate
Descripción general
Descripción
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate, also known as C16, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This molecule has been shown to have inhibitory effects on certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate acts as an inhibitor of certain enzymes and receptors, including the serine/threonine kinase PIM1 and the histone deacetylase HDAC6. By inhibiting these targets, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate can disrupt various cellular pathways involved in disease progression. Additionally, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been shown to induce apoptosis in cancer cells, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been shown to have neuroprotective effects in models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has several advantages as a research tool, including its specificity and potency as an inhibitor. However, it also has limitations, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate, including the development of more potent and selective inhibitors, the investigation of its potential as a combination therapy with other drugs, and the exploration of its effects on other cellular pathways and targets. Additionally, further studies are needed to fully understand the potential benefits and limitations of tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate as a therapeutic agent.
Aplicaciones Científicas De Investigación
Tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have inhibitory effects on enzymes and receptors involved in cancer, inflammation, and neurological disorders. This molecule has been studied in both in vitro and in vivo models, with promising results.
Propiedades
IUPAC Name |
tert-butyl 4-(6-chloro-2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-18(2,3)24-17(23)21-8-6-11(7-9-21)15-13-5-4-12(19)10-14(13)20-16(15)22/h4-5,10-11,15H,6-9H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPGKDKRCNKKRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C3=C(C=C(C=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(6-chloro-2-oxoindolin-3-yl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![1-[(3,4-difluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B7549433.png)
![1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
![4-[N-(4-Methylbenzamido)acetyl]morpholine](/img/structure/B7549436.png)
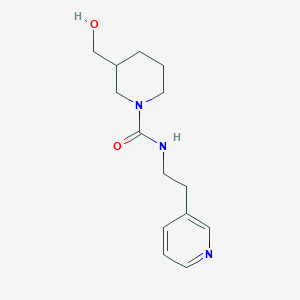
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)
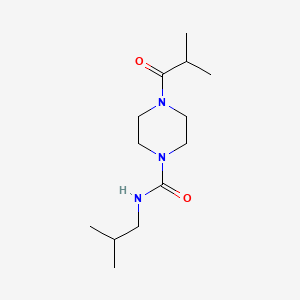
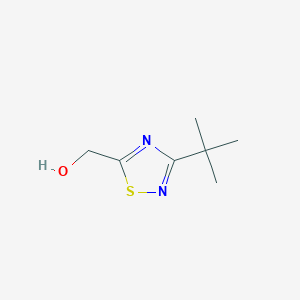
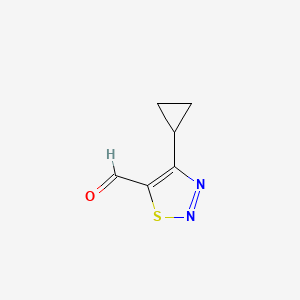
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)
